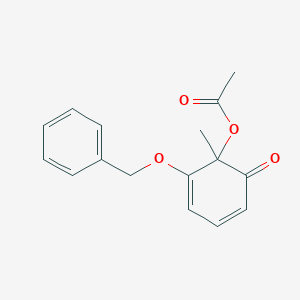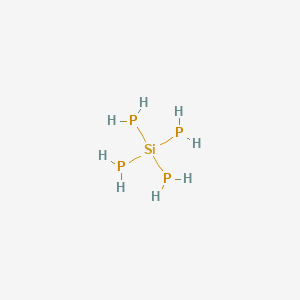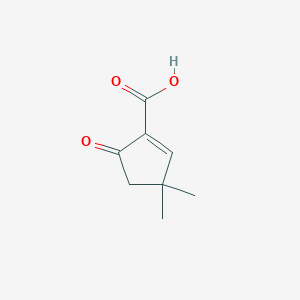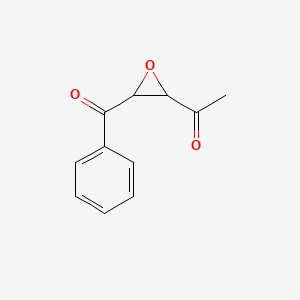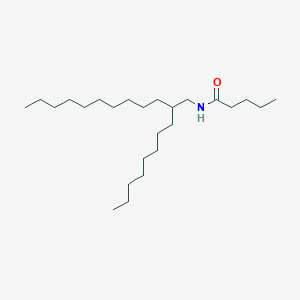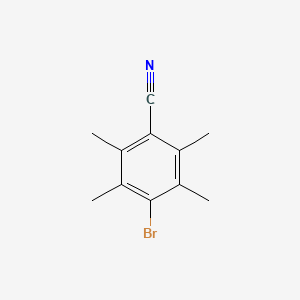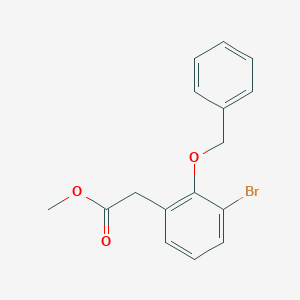
Methyl (2-benzyloxy-3-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-benzyloxy-3-bromophenyl)acetate is an organic compound with the molecular formula C16H15BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a benzyloxy group at the 2-position and a bromine atom at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzyloxy-3-bromophenyl)acetate typically involves the esterification of 2-benzyloxy-3-bromophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl (2-benzyloxy-3-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-benzyloxy-3-substituted phenylacetates.
Oxidation: Formation of 2-benzyloxy-3-bromobenzaldehyde or 2-benzyloxy-3-bromobenzoic acid.
Reduction: Formation of 2-benzyloxy-3-bromophenylmethanol.
Scientific Research Applications
Methyl (2-benzyloxy-3-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-benzyloxy-3-bromophenyl)acetate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the benzyloxy group is oxidized through electron transfer processes involving oxidizing agents.
Comparison with Similar Compounds
Methyl (2-benzyloxyphenyl)acetate: Lacks the bromine substitution, resulting in different reactivity and applications.
Methyl (3-bromophenyl)acetate:
Methyl (2-benzyloxy-4-bromophenyl)acetate: Has a bromine atom at the 4-position instead of the 3-position, leading to different chemical behavior.
Properties
CAS No. |
415949-73-4 |
|---|---|
Molecular Formula |
C16H15BrO3 |
Molecular Weight |
335.19 g/mol |
IUPAC Name |
methyl 2-(3-bromo-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H15BrO3/c1-19-15(18)10-13-8-5-9-14(17)16(13)20-11-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
InChI Key |
DJMHRMBPTSGROL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
